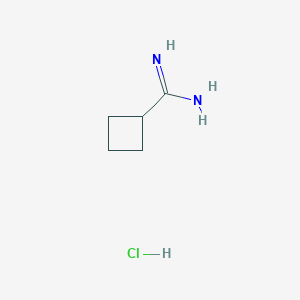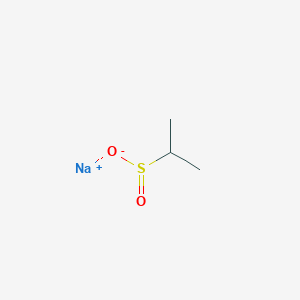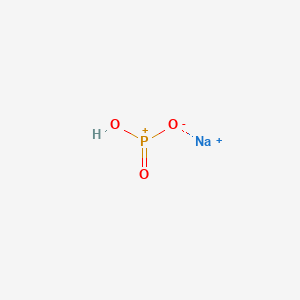
Potassium 4-chlorophenyltrifluoroborate
Overview
Description
Potassium 4-chlorophenyltrifluoroborate is an organoboron compound with the molecular formula C6H4BClF3K. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a boronic acid surrogate . This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4-chlorophenyltrifluoroborate can be synthesized through the reaction of 4-chlorophenylboronic acid with potassium hydrogen fluoride (KHF2). The reaction typically involves mixing the boronic acid with KHF2 in a suitable solvent, such as methanol or ethanol, and stirring the mixture at room temperature. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then packaged and stored under conditions that prevent moisture and oxidation .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-chlorophenyltrifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. In these reactions, the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products .
Common Reagents and Conditions
Reagents: Aryl or vinyl halides, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3 or NaOH)
Major Products
The major products formed from these reactions are biaryl compounds or substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium 4-chlorophenyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which potassium 4-chlorophenyltrifluoroborate exerts its effects in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronate species. This complex then undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or substituted alkene product . The molecular targets and pathways involved include the palladium catalyst and the boronate species .
Comparison with Similar Compounds
Potassium 4-chlorophenyltrifluoroborate is part of a class of organoboron compounds known as potassium trifluoroborates. Compared to other boronic acids and esters, potassium trifluoroborates offer several advantages:
Stability: They are more stable to air and moisture.
Ease of Handling: They are easier to handle and store.
Versatility: They are compatible with a wide range of reaction conditions.
Similar Compounds
- Potassium vinyltrifluoroborate
- Potassium ethyltrifluoroborate
- Potassium allyltrifluoroborate
- Potassium 4-iodophenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
This compound stands out due to its specific reactivity and applications in the synthesis of chlorinated biaryl compounds, which are important intermediates in various chemical industries .
Properties
IUPAC Name |
potassium;(4-chlorophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBSKMLVYJPMRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635589 | |
| Record name | Potassium (4-chlorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661465-44-7 | |
| Record name | Potassium (4-chlorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 4-chlorophenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)








